3-Methyl-2,3-dihydrobenzofuran-3-carbaldehyde
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Overview
Description
Preparation Methods
The synthesis of 3-Methyl-2,3-dihydrobenzofuran-3-carbaldehyde can be achieved through several routes. One common method involves the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group .
Chemical Reactions Analysis
3-Methyl-2,3-dihydrobenzofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, especially at positions ortho and para to the oxygen atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens . Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzofuran derivatives .
Scientific Research Applications
3-Methyl-2,3-dihydrobenzofuran-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Methyl-2,3-dihydrobenzofuran-3-carbaldehyde is not extensively documented. similar benzofuran derivatives exert their effects by interacting with various molecular targets and pathways. For example, they may inhibit enzymes involved in cell growth or interfere with the replication of viral RNA .
Comparison with Similar Compounds
3-Methyl-2,3-dihydrobenzofuran-3-carbaldehyde can be compared with other benzofuran derivatives such as:
2-Hydroxy-5-nitrobenzaldehyde: Used as a precursor in the synthesis of benzofuran compounds.
Ethyl 5-nitrobenzofuran-2-carboxylate: Another benzofuran derivative with potential biological activities.
Properties
IUPAC Name |
3-methyl-2H-1-benzofuran-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-10(6-11)7-12-9-5-3-2-4-8(9)10/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJBTIIOAFIUKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC=CC=C21)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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